molecular formula C9H8ClNO2 B8567548 8-chloro-7-hydroxy-3,4-dihydroisoquinolin-1(2H)-one

8-chloro-7-hydroxy-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B8567548
M. Wt: 197.62 g/mol
InChI Key: VEMUEDMQETUACF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-chloro-7-hydroxy-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C9H8ClNO2 and its molecular weight is 197.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

IUPAC Name

8-chloro-7-hydroxy-3,4-dihydro-2H-isoquinolin-1-one

InChI

InChI=1S/C9H8ClNO2/c10-8-6(12)2-1-5-3-4-11-9(13)7(5)8/h1-2,12H,3-4H2,(H,11,13)

InChI Key

VEMUEDMQETUACF-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=C1C=CC(=C2Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 0° C. solution of 8-chloro-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one (1d, 7.8 g, 3.7 mmol) in dry CH2Cl2 (120 mL) was added dropwise BBr3 (11 mL, 111 mmol). After the addition, the mixture was stirred at room temperature overnight. To the reaction mixture was added dropwise H2O (200 mL). The mixture was extracted with EtOAc (8×200 mL), dried over Na2SO4 and concentrated under vacuum. To the residue was added EtOAc (20 mL) and petroleum ether (40 mL). The mixture was filtered and the solids were dried under vacuum to give 8-chloro-7-hydroxy-3,4-dihydroisoquinolin-1(2H)-one (1e, 6.6 g, 91%) as a brown solid.
Quantity
7.8 g
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

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